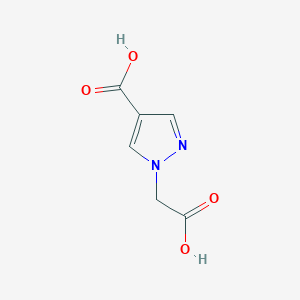

1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-5(10)3-8-2-4(1-7-8)6(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGHXZZVBFUMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxymethylating agents. One common method is the alkylation of pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The carboxymethyl and carboxylic acid groups play a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules. This can lead to inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives:

Key Observations :

- Solubility : The carboxymethyl substituent introduces a second carboxylic acid group, significantly enhancing water solubility compared to methyl or phenyl derivatives .

- Acidity : The dual acidic protons (from both carboxymethyl and 4-carboxylic acid groups) may result in a lower pKa (~2–3), favoring ionization in physiological conditions.

- Synthetic Complexity : Carboxymethylation likely requires specialized reagents (e.g., bromoacetic acid derivatives), contrasting with simpler alkylation methods for methyl or cyclobutylmethyl groups .

Antioxidant and Anti-inflammatory Activity

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c, 4e) exhibit near-standard antioxidant and anti-inflammatory activity, attributed to electron-withdrawing substituents enhancing radical scavenging .

- 1-Methyl-1H-pyrazole-4-carboxylic acid is a precursor in sulfonylurea herbicides (e.g., halosulfuron-methyl), where the methyl group optimizes plant uptake .

Hypothetical Activity of 1-(Carboxymethyl) Derivative : The carboxymethyl group may improve binding to polar enzyme active sites (e.g., kinases or carboxylases) but could reduce membrane permeability due to high hydrophilicity.

Biological Activity

1-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by the presence of two carboxylic acid functional groups. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structure enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring with two carboxylic acid groups that contribute to its biological interactions. The presence of these functional groups allows for enhanced solubility in biological systems, which is critical for its activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds similar to this pyrazole derivative can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts favorably with enzyme active sites, indicating potential as a lead compound in cancer drug development. Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Enzyme Inhibition

Inhibitory activity against various enzymes has been documented. For example, studies on related pyrazole derivatives have demonstrated their ability to inhibit neuraminidase (NA) and other enzymes involved in critical metabolic pathways. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance inhibitory potency .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of hydrogels incorporating this compound demonstrated promising antibacterial effects. The hydrogels showed improved cell viability in fibroblast cells, indicating potential applications in tissue engineering.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. For example, a derivative with a specific substitution pattern demonstrated an IC50 value of 5 µM against breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Moderate antibacterial | Methyl group reduces polarity |

| 3-Carbomethoxy-1H-pyrazole | Variable activity | Methoxy group alters reactivity |

| 4-Amino-1H-pyrazole | Enhanced anticancer | Amino group increases biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis (basic or acidic) to yield the carboxylic acid moiety . For regioselective functionalization, the Vilsmeier-Haack reaction (using DMF and POCl₃) is effective for introducing formyl groups at the pyrazole C4 position, which can be oxidized to carboxylic acids using KMnO₄ or RuO₂ . Purification via preparative HPLC or recrystallization ensures >95% purity .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C NMR spectra to confirm substituent positions. For example, the C4-carboxylic acid proton is typically deshielded (δ ~12-13 ppm) .

- X-ray crystallography : Use SHELXL (via SHELX suite) for refinement. Hydrogen bonding between the carboxylic acid and pyrazole N atoms often stabilizes the crystal lattice, with typical O···N distances of ~2.6 Å .

- IR : Confirm carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store as a powder at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or decarboxylation. For solutions, use anhydrous DMSO or DMF at -80°C, avoiding protic solvents like water or methanol .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electron density distribution. The carboxymethyl group at N1 increases electron withdrawal, lowering the HOMO energy (-6.2 eV) and enhancing electrophilic reactivity at C5 . Compare Mulliken charges to experimental NMR shifts to validate computational models .

Q. How can contradictions in experimental data (e.g., pKa variability) be resolved?

- Methodological Answer : Discrepancies in pKa values (e.g., 2.8 vs. 3.1) may arise from solvent effects (water vs. DMSO). Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and validate with UV-Vis spectroscopy at varying pH. Theoretical pKa prediction tools (e.g., ACD/Labs) can cross-reference experimental data .

Q. What strategies optimize the compound’s activity in prolyl hydroxylase inhibition?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to enhance binding to Keap1’s Kelch domain. Pharmacological profiling (IC₀₅₀ < 1 µM) via fluorescence polarization assays using HIF-α-derived peptides confirms competitive inhibition .

Q. How to address low crystallinity during X-ray structure determination?

- Methodological Answer : Co-crystallize with coformers (e.g., nicotinamide) via solvent drop grinding. Use SHELXD for phase problem resolution and Olex2 for structure visualization. Twinning, common in pyrazole derivatives, requires refinement with TWINABS .

Q. What synthetic routes enable regioselective modification of the pyrazole core for SAR studies?

- Methodological Answer :

- C5 functionalization : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- N1 substitution : Alkylation with methyl iodide (K₂CO₃, DMF, 60°C) retains the C4-carboxylic acid intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.